molecular formula C9H16OS B15275618 8-Oxaspiro[4.5]decane-1-thiol

8-Oxaspiro[4.5]decane-1-thiol

Cat. No.: B15275618
M. Wt: 172.29 g/mol
InChI Key: SWSDTKRXJAIULA-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decane-1-thiol ( 1690577-69-5) is a spirocyclic compound of interest in medicinal chemistry and pharmaceutical research, with a molecular formula of C9H16OS and a molecular weight of 172.29 g/mol . Its structure incorporates a thiol functional group attached to a spiro[4.5]decane scaffold, where one of the rings is an oxygen-containing tetrahydropyran . This unique architecture makes it a valuable synthetic intermediate or building block for the construction of more complex molecules. Spirocyclic scaffolds, like the one in this compound, are highly valued in drug discovery due to their three-dimensionality and potential to improve the physicochemical and pharmacokinetic properties of drug candidates . While the specific biological activity of this compound is a subject of ongoing research, related spirocyclic structures have demonstrated significant therapeutic potential. For instance, spirocyclic compounds have been developed as potent and selective inhibitors of kinases such as Bruton's Tyrosine Kinase (BTK), with applications in the treatment of cancers like leukemia and lymphoma, as well as immune system diseases . Other spiro[4.5]decane and azaspiro analogues are investigated for a broad range of conditions including chronic pain, neuropathic pain, anxiety, and cardiovascular diseases . Researchers may utilize this chemical as a key precursor for synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not for direct human use or diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

8-oxaspiro[4.5]decane-4-thiol

InChI

InChI=1S/C9H16OS/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,11H,1-7H2

InChI Key

SWSDTKRXJAIULA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCOCC2)S

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 8-Oxaspiro[4.5]decane-1-thiol

A direct synthesis of this compound is conceptually challenging due to the disparate reactivity of the functional groups involved. However, the following sections explore the construction of the core skeleton and the subsequent introduction of the thiol moiety, which together constitute a comprehensive synthetic strategy.

The construction of the spiro[4.5]decane framework, and specifically the 8-oxaspiro variant, has been the subject of considerable research. Several innovative methods have been developed to access this important structural motif.

One of the most effective methods is the tandem Prins/pinacol cascade reaction . rsc.orgresearchgate.net This approach utilizes a Lewis acid-catalyzed reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to generate 8-oxaspiro[4.5]decan-1-ones in good yields and with high selectivity. rsc.orgthieme-connect.de This cascade process represents a powerful tool for the construction of the oxaspirocyclic core.

Another notable strategy is photoannelation , which has been successfully employed in the synthesis of spiro[4.5]decanes. duke.educapes.gov.br This photochemical approach can be a key step in forming the carbocyclic portion of the spirocycle.

More recently, a [3+2] cycloaddition of cyclopropylamines with olefins, employing a combination of photocatalysis and organocatalysis, has been shown to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com While this yields an amino-substituted analog, the underlying principle of spirocycle formation is highly relevant.

The Claisen rearrangement has also been demonstrated as a powerful method for constructing the spiro[4.5]decane system, particularly in the total synthesis of spirocyclic sesquiterpenes. researchgate.net This sigmatropic rearrangement can afford highly functionalized spiro[4.5]decanes with excellent stereocontrol. researchgate.net

Table 1: Selected Novel Methodologies for Spiro[4.5]decane Skeleton Construction

Methodology Key Reactants Key Features Relevant Products Citations
Tandem Prins/Pinacol Cascade Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol Lewis acid catalysis, high selectivity 7-substituted-8-oxaspiro[4.5]decan-1-ones rsc.orgresearchgate.netthieme-connect.de
Photoannelation Alkenes, 2,2-dimethyl-3(2H)-furanone Photochemical cycloaddition Substituted spiro[4.5]decan-7-ones duke.educapes.gov.br
[3+2] Cycloaddition 2-methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines Photocatalysis and organocatalysis, high diastereoselectivity 2-amino-spiro[4.5]decane-6-ones mdpi.com
Claisen Rearrangement Bicyclic 2-(alkenyl)dihydropyrans Excellent stereoselectivity Multi-functionalized spiro[4.5]decanes researchgate.net

Once the 8-Oxaspiro[4.5]decan-1-one precursor is obtained, the next critical step is the introduction of the thiol group at the C-1 position. Direct thiolation of a ketone can be challenging, and a multi-step approach is often more feasible.

A standard and reliable method involves a two-step sequence:

Reduction of the ketone: The carbonyl group at C-1 can be reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can influence the stereochemical outcome of the resulting alcohol.

Conversion of the alcohol to a thiol: The resulting alcohol can then be converted to a thiol. This is typically achieved by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152). If thioacetate is used, a subsequent hydrolysis step is required to unmask the thiol.

A mechanochemical approach for the thiolation of α-imino ketones has been reported, which proceeds via a one-pot, three-component reaction under solvent-free ball-milling conditions. nih.gov While this method applies to an imino ketone, it highlights a green chemistry approach to C-S bond formation.

Another relevant, though indirect, method involves the reaction of 2-acetylcyclopentanone (B155173) with cyanothioacetamide, which leads to the formation of a pyridinethione derivative. researchgate.net This demonstrates the reactivity of a cyclic ketone precursor towards the formation of a sulfur-containing heterocycle.

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of a complex molecule like this compound.

Chemo- and Regioselectivity: The tandem Prins/pinacol reaction for the formation of the 8-oxaspiro[4.5]decan-1-one core demonstrates excellent selectivity. rsc.org The reaction proceeds through a defined cascade, ensuring the formation of the desired oxaspirocyclic system. In the subsequent functionalization steps, the chemoselective reduction of the C-1 ketone in the presence of the ether oxygen of the spiroketal is a key consideration. Standard reducing agents are generally effective for this transformation without affecting the spiroketal moiety.

Stereoselectivity: The stereochemistry at the spirocenter (C-5) and at the newly formed stereocenter at C-1 is a critical aspect.

Spiroketal Formation: The stereochemical outcome of spiroketalization can often be controlled. While acid-catalyzed spiroketalization can be thermodynamically controlled, newer methods allow for kinetic control, providing access to different stereoisomers. rsc.orgresearchgate.net The stereoselective synthesis of spiroketals from glycals has been a particular area of focus, offering precise control over the spirocenter. nih.govrsc.org

Thiol Introduction: The reduction of the C-1 ketone to an alcohol introduces a new stereocenter. The stereochemistry of this alcohol can often be controlled by the choice of reducing agent. Subsequent conversion to the thiol via an SN2 reaction with a sulfur nucleophile will proceed with inversion of configuration at C-1. This allows for the synthesis of specific diastereomers of the final product.

The development of stereoselective methods for the synthesis of spirocyclic oxindoles, which are structurally related to the target molecule, has seen significant advances in recent years, with many catalytic enantioselective methods being reported. rsc.org

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. Several approaches are applicable to the synthesis of spirocyclic compounds like this compound.

The development of novel and sustainable catalysts is a cornerstone of green chemistry.

Organo-nanocatalysts: A novel class of organo-nanocatalysts, fabricated by encapsulating magnetic Fe₂O₃@SiO₂ nanoparticles with thiamine (B1217682) hydrochloride, has been successfully applied to the synthesis of oxygen and nitrogen-containing spiro heterocycles under ultrasonic conditions. rsc.org This type of catalyst offers the advantages of high efficiency, economic viability, and recyclability.

Ionic Liquids: Ionic liquids have been employed as organocatalysts in the microwave-assisted synthesis of spiro compounds, often using more environmentally friendly solvents like ethanol. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts, such as BINOL-derived phosphoric acid, has been shown to be highly effective in the diastereoselective synthesis of spiro[4.5]decane derivatives. mdpi.com This avoids the use of potentially toxic and expensive metal catalysts.

Gold Catalysis: Homogeneous gold catalysts have emerged as a powerful tool for the synthesis of complex natural products, including spiroketals. rsc.org These catalysts can facilitate key cyclization reactions under mild conditions.

Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry.

Ultrasonic and Microwave Irradiation: The use of ultrasound rsc.org and microwave irradiation mdpi.com can significantly accelerate reaction rates, often allowing for syntheses to be performed in greener solvents like water or ethanol, or even under solvent-free conditions.

Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, allow for reactions to be carried out in the absence of a solvent, reducing waste and simplifying purification. nih.gov This has been demonstrated for C-S bond forming reactions. nih.gov

Aqueous Media: Performing reactions in water is highly desirable from a green chemistry perspective. Multicomponent reactions for the synthesis of spirooxindoles have been successfully carried out in water.

Table 2: Green Chemistry Approaches in Spirocycle Synthesis

Green Chemistry Principle Methodology/Catalyst Key Advantages Citations
Sustainable Catalysis Organo-nanocatalysts (Fe₂O₃@SiO₂-thiamine HCl) Recyclable, efficient under ultrasound rsc.org
Ionic Liquids (e.g., 1-methylimidazolium (B8483265) chloride) Organocatalytic, effective with microwave irradiation mdpi.com
Organocatalysts (e.g., BINOL-derived phosphoric acid) Metal-free, high stereoselectivity mdpi.com
Gold Catalysis Mild reaction conditions for spiroketalization rsc.org
Alternative Reaction Conditions Ultrasonic Irradiation Energy efficient, can be used with green solvents rsc.org
Microwave-Assisted Synthesis Rapid heating, often improved yields mdpi.com
Solvent-Free (Ball-Milling) Reduced waste, simplified workup nih.gov
Aqueous Reaction Media Environmentally benign solvent mdpi.com

Investigation of Green Chemistry Principles in Synthesis

Multicomponent Reactions for Spiro-Thiol Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for building molecular complexity. researchgate.netyoutube.com Their application to the synthesis of spiro-thiols like this compound offers a highly convergent and atom-economical approach.

Cascade Reactions Incorporating Thiol Functionality

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step, all within a single pot. nih.gov The incorporation of a thiol moiety can be a key step in initiating or participating in such cascades to form spirocyclic frameworks.

A plausible cascade approach to the this compound core could involve a thiol-ene cyclization. mdpi.com This reaction, typically initiated by radicals or light, involves the addition of a thiyl radical onto a double bond. rsc.org For instance, a suitably designed acyclic precursor containing both a thiol group and a tethered alkene on a cyclohexane (B81311) ring could undergo an intramolecular thiol-ene reaction to form the spiro-tetrahydrofuran ring.

Another strategy involves a thiol-mediated dearomatizing spirocyclization. nih.govresearchgate.net In this type of reaction, a thiol can act as a multitasking reagent, promoting both the spirocyclization and the introduction of the sulfur functionality. While often applied to indole-based systems, the principle can be extended to other cyclic precursors. nih.govresearchgate.net

One-Pot Synthetic Strategies

One-pot syntheses, while similar to cascade reactions, may involve the sequential addition of reagents to the same reaction vessel without isolation of intermediates. These processes are prized for their operational simplicity and efficiency. epa.govrsc.org The synthesis of spiro-thiols can benefit significantly from such strategies.

An example of a one-pot approach could involve the reaction of a cyclic ketone with a bifunctional reagent containing both a nucleophilic thiol and another reactive group. For instance, the condensation of cyclohexanone (B45756) with a reagent bearing a thiol and a group capable of forming the oxa-ring could lead to the spirocyclic scaffold in a single operation. Thiourea (B124793) has been demonstrated as a useful sulfur source in one-pot reactions to generate thioethers. rsc.org

Furthermore, one-pot methodologies have been successfully employed for the synthesis of thiolated spiro-γ-lactam oxindoles, demonstrating the feasibility of combining multiple bond-forming events, such as thiol-Michael addition, Mannich reaction, and lactamization, in a single process. nih.gov

Asymmetric Synthesis of Chiral this compound and its Analogues

The presence of a stereogenic spirocenter in this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms. Such strategies are crucial for applications in medicinal chemistry and materials science.

Enantioselective Catalysis in Spirocenter Formation

The use of chiral catalysts to control the formation of the spirocenter is a cornerstone of asymmetric synthesis. youtube.com Organocatalysis, in particular, has emerged as a powerful tool for constructing chiral spirocycles. mdpi.com For instance, a chiral Brønsted acid could be employed to catalyze the intramolecular desymmetrization of a prochiral precursor, leading to the formation of the spiro-ether linkage with high enantioselectivity. nsf.gov

Metal-catalyzed reactions also offer a viable route. Asymmetric hydrogenation of substituted thiophenes has been shown to produce chiral tetrahydrothiophenes, and similar strategies could be envisioned for the construction of the thiol-containing ring of the target molecule. nsf.gov

Catalyst TypePotential ApplicationReference
Chiral Phosphoric AcidIntramolecular aldol (B89426) reaction and dehydration for ring formation. mdpi.com
Proline and its derivativesAsymmetric aldol or Michael additions to construct the spirocyclic core. youtube.com
Chiral Metal ComplexesAsymmetric hydrogenation or cyclization reactions. nsf.gov

Diastereoselective Control in Ring Annulation

In cases where one of the rings is pre-existing and chiral, the formation of the second ring must proceed with high diastereoselectivity. This is known as diastereoselective ring annulation. The stereochemistry of the existing ring can direct the approach of reagents for the formation of the new ring.

For example, if a chiral cyclohexanol (B46403) derivative is used as a starting material, its stereocenter can influence the stereochemical outcome of the spiro-etherification or the introduction of the thiol group. The principles of diastereoselective synthesis of seven-membered rings from dienes and aldehydes, which involve controlling the approach of reactants to form specific stereoisomers, can be conceptually applied to the formation of the five-membered thiolane ring in a diastereoselective manner. nih.gov

Chiral Pool Synthesis and Auxiliary-Based Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov A potential strategy for the asymmetric synthesis of this compound could start from a chiral cyclohexane derivative derived from the chiral pool, such as a derivative of quinic acid or shikimic acid. The inherent chirality of the starting material would then be transferred to the final spirocyclic product.

Alternatively, a chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach, while less atom-economical, can be highly effective for achieving high levels of stereocontrol in the synthesis of complex molecules.

Optical Resolution Techniques for Racemic Mixtures

The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. wikipedia.orgstackexchange.com The synthesis of this compound from achiral starting materials will result in a racemic mixture, a 1:1 mixture of both enantiomers. The separation of these enantiomers, known as optical resolution, is crucial for applications where stereochemistry is important, such as in pharmaceuticals or as chiral ligands in asymmetric catalysis. researchgate.net

While specific resolution methods for this compound are not documented, general techniques for the resolution of racemic thiols and spiro compounds can be applied. These methods include:

Chiral Chromatography: This is one of the most powerful and widely used techniques for separating enantiomers. A racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Various types of CSPs are commercially available, and the selection would depend on the specific properties of the spirocyclic thiol.

Diastereomeric Crystallization: This classical method involves reacting the racemic thiol with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original thiol.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the thiol, allowing the unreacted enantiomer and the acylated product to be separated.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new and interesting properties.

Modifications at the Thiol Group

The thiol group is a versatile functional group that can undergo a variety of transformations. libretexts.orgchemistrysteps.comyoutube.com

Reaction TypeReagents and ConditionsProduct Type
AlkylationAlkyl halide, baseThioether
AcylationAcyl chloride, baseThioester
OxidationMild oxidizing agent (e.g., I₂)Disulfide
OxidationStrong oxidizing agent (e.g., H₂O₂, KMnO₄)Sulfonic acid
Michael Additionα,β-Unsaturated carbonyl compoundThioether

These reactions allow for the introduction of a wide array of substituents at the sulfur atom, enabling the fine-tuning of the molecule's steric and electronic properties.

Functionalization of the Oxane Ring (e.g., C-6, C-7, C-9, C-10 positions)

Functionalization of the saturated oxane ring is generally more challenging and typically requires harsh reaction conditions that could affect the thiol group. However, radical halogenation could potentially introduce a handle for further modifications. The presence of the ether oxygen atom can direct radical reactions to adjacent carbon atoms.

Functionalization of the Cyclopentane (B165970) Ring (e.g., C-2, C-3, C-4 positions)

The cyclopentane ring offers several positions for functionalization. The carbons adjacent to the spiro center (C-2 and C-4) and the carbon opposite to it (C-3) are potential sites for modification. Introduction of functional groups could be achieved through various synthetic strategies, potentially starting from a functionalized cyclopentanone (B42830) before the spiroketalization step.

Synthesis of Spiro-Fused Heterocyclic Analogues

The this compound scaffold can serve as a starting point for the synthesis of more complex spiro-fused heterocyclic systems. nih.govnih.govumich.edu For example, the thiol group could be used as a nucleophile in intramolecular cyclization reactions to form a new heterocyclic ring fused to the cyclopentane ring. One could envision the synthesis of a thiophene (B33073) ring fused to the spiro core by introducing an appropriate electrophilic group on the cyclopentane ring.

Reaction Mechanisms and Reactivity Studies

Thiol-Mediated Transformations

The thiol (-SH) group is a versatile functional group known for its nucleophilicity, redox activity, and participation in radical reactions.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles. wikipedia.orgyoutube.com The sulfur atom in 8-Oxaspiro[4.5]decane-1-thiol can readily participate in nucleophilic substitution reactions, particularly S-alkylation, with various electrophiles such as alkyl halides in SN2 type reactions. youtube.comyoutube.comchemguide.co.ukchemguide.co.uklibretexts.orgyoutube.com The reaction of this compound with an alkyl halide would proceed via nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form a thioether. The reaction rate would be influenced by the nature of the alkyl halide and the reaction conditions.

The thiol group can also undergo nucleophilic addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a Michael-type addition. Furthermore, it can react with epoxides, attacking the less substituted carbon atom in a ring-opening reaction to yield a β-hydroxy thioether. youtube.com

Reactant ClassProduct TypeGeneral Reaction
Alkyl HalidesThioetherR-X + HS-Spiro -> R-S-Spiro + HX
α,β-Unsaturated CarbonylsThioetherR-CH=CH-C(=O)R' + HS-Spiro -> R-CH(S-Spiro)-CH2-C(=O)R'
Epoxidesβ-Hydroxy thioetherR-CH(O)CH2 + HS-Spiro -> R-CH(OH)CH2-S-Spiro

Table 1: Expected Nucleophilic Reactions of this compound

The sulfur atom in a thiol is susceptible to oxidation. libretexts.org Mild oxidizing agents, and even atmospheric oxygen, can oxidize this compound to its corresponding disulfide, bis(8-oxaspiro[4.5]decan-1-yl) disulfide. researchgate.netlibretexts.orgnih.gov This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. Stronger oxidizing agents can further oxidize the disulfide or the thiol directly to form sulfinic or sulfonic acids. youtube.com Conversely, the disulfide can be reduced back to the thiol using appropriate reducing agents. This redox chemistry is a fundamental aspect of thiol reactivity. libretexts.org

Reagent TypeProduct Functional Group
Mild Oxidants (e.g., I2, air)Disulfide (-S-S-)
Strong Oxidants (e.g., H2O2, KMnO4)Sulfonic Acid (-SO3H)
Reducing Agents (e.g., Zn/HCl)Thiol (-SH)

Table 2: Expected Oxidation and Reduction Products of this compound

The relatively weak S-H bond in thiols allows for the formation of thiyl radicals (RS•) upon treatment with radical initiators or upon photolysis. mdpi.com These thiyl radicals can participate in a variety of transformations. A key reaction is the thiol-ene reaction, where the thiyl radical adds to a carbon-carbon double bond. wikipedia.org This reaction proceeds via a radical chain mechanism and is a form of anti-Markovnikov hydrothiolation of an alkene. The thiyl radical derived from this compound could be used to functionalize alkenes, forming a new carbon-sulfur bond. mdpi.comwikipedia.org Such reactions are often characterized by their high efficiency and stereoselectivity. wikipedia.org The generation of protein thiyl radicals can also occur through homolytic cleavage of disulfide bonds or one-electron reduction. nih.gov

Spiro Ring System Reactivity

The reactivity of the 8-oxaspiro[4.5]decane scaffold itself is another area of interest, though less explored than thiol chemistry.

Ring-opening metathesis polymerization (ROMP) is a powerful tool for the polymerization of strained cyclic olefins. wikipedia.orgyoutube.comyoutube.com While the 8-oxaspiro[4.5]decane system in its saturated form is not a direct substrate for ROMP, the introduction of unsaturation into the spirocyclic framework could render it susceptible to such reactions. The driving force for ROMP is the relief of ring strain. organic-chemistry.org For a derivative of this compound containing a double bond in the cyclopentane (B165970) or tetrahydropyran (B127337) ring, a ruthenium or tungsten-based Grubbs' or Schrock catalyst could potentially initiate ring-opening to form a polymer with the thiol functionality appended. The reactivity would be highly dependent on the position of the double bond and the resulting ring strain. Conversely, ring-closing metathesis (RCM) could be a viable strategy for the synthesis of unsaturated spirocyclic systems related to this compound.

Spirocyclic systems can undergo various rearrangement reactions, often driven by the formation of a more stable carbocation or relief of steric strain. Computational studies on the related 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have shown the energetic favorability of ring-expanding rearrangements involving a 1,2-shift of a carbon atom. rsc.org While this is a specific case of a cationic intermediate, it highlights the potential for skeletal rearrangements within the oxaspiro[4.5]decane framework under certain conditions, such as treatment with strong acids or Lewis acids. The specific rearrangement pathways for this compound would depend on the reaction conditions and the stability of any potential carbocationic intermediates formed.

Mechanistic Investigations of Key Synthetic Steps

Detailed mechanistic investigations for the synthesis of this compound are not available in the literature. However, we can infer potential synthetic pathways and their associated mechanisms based on the synthesis of related spirocyclic compounds and general reactions involving thiols.

Elucidation of Transition States and Intermediates

The synthesis of spirocyclic ethers often involves cascade reactions, such as the tandem Prins/pinacol rearrangement, for the construction of the oxaspiro[4.5]decane scaffold. rsc.org In such a reaction, the key intermediates would likely involve oxocarbenium ions formed upon the activation of an aldehyde by a Lewis acid, followed by a Prins cyclization and a subsequent pinacol-type rearrangement to form the spirocyclic ketone. The introduction of the thiol group could then be achieved through various methods, each with its own set of intermediates.

For example, a plausible route could involve the reduction of a corresponding spirocyclic ketone to an alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution with a thiol source. Alternatively, direct thiolation reactions are known, and their mechanisms often involve the formation of a thiolate ion as a key reactive intermediate. rsc.org Computational studies on similar systems, such as the hetero-Diels-Alder reaction to form spirocyclic oxazines, have been used to map the reaction pathway and identify single-step, polar mechanisms with specific transition states. nih.gov Similar computational approaches would be invaluable in elucidating the transition states and intermediates for the synthesis of this compound.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide crucial insights into reaction mechanisms, including the determination of rate-limiting steps and the factors influencing selectivity. For the synthesis of this compound, kinetic analysis would be essential to optimize reaction conditions.

A kinetic study on the para-fluoro-thiol reaction, for instance, highlighted the influence of solvent polarity on reaction rates and investigated side reactions like disulfide bond formation. rsc.org Such studies are critical for achieving high selectivity and yield. In the context of a multi-step synthesis of this compound, each step would have its own kinetic profile. For example, in a Prins/pinacol cascade, the rate would depend on the concentration of the starting materials, the catalyst, and the temperature. The selectivity for the desired spirocycle over other potential products would be governed by the relative energies of the various possible transition states. Without experimental data, any discussion of reaction rates and selectivity for the synthesis of this specific compound remains speculative.

Stereochemical Outcomes and Their Mechanistic Basis

The spirocyclic nature of this compound presents interesting stereochemical considerations. The spiro carbon itself is a stereocenter, and additional stereocenters can exist on both the tetrahydrofuran (B95107) and cyclohexane (B81311) rings, depending on the substitution pattern.

The stereochemical outcome of the synthesis is determined by the mechanism of the key bond-forming reactions. For instance, in the synthesis of related 1-oxa-8-azaspiro[4.5]decanes, the stereochemistry of the final products was found to be crucial for their biological activity, and the optical resolution of racemates was performed to isolate the active isomers. nih.gov The absolute configuration of a related compound was determined by X-ray crystal structure analysis. nih.gov

In a hypothetical synthesis of this compound via a Prins/pinacol rearrangement, the stereochemistry would be influenced by the facial selectivity of the initial nucleophilic attack on the aldehyde and the subsequent stereoelectronically controlled rearrangement. The introduction of the thiol group via nucleophilic substitution would likely proceed with inversion of configuration at the reaction center, following an S_N2-type mechanism. A comprehensive understanding of the stereochemical outcomes would require detailed experimental studies, including the use of chiral catalysts or starting materials to achieve enantioselective synthesis.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly accessible high-resolution NMR studies for 8-Oxaspiro[4.5]decane-1-thiol were found. Therefore, a detailed discussion based on experimental data is not possible for the following sub-topics.

Detailed Conformational Analysis via NOESY and ROESY

Without experimental data from 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), any discussion of the preferred conformation of the cyclohexane (B81311) or tetrahydrofuran (B95107) rings, and their relative orientations, would be purely speculative.

Determination of Diastereomeric and Enantiomeric Excess

The synthesis of this compound could potentially result in diastereomers and enantiomers. However, no studies detailing the chiral separation or the determination of diastereomeric and enantiomeric excess for this specific compound are available in the scientific literature.

Investigation of Dynamic Processes (e.g., Ring Flipping, Rotamerism)

The spirocyclic system of this compound is expected to exhibit dynamic processes such as ring flipping of the cyclohexane moiety. Variable temperature (VT) NMR studies would be necessary to investigate these dynamics and determine the energy barriers associated with them. Such studies have not been published for this compound.

X-ray Crystallography for Solid-State Structure Elucidation

A search of crystallographic databases yielded no entries for the crystal structure of this compound. The absence of X-ray diffraction data means that a definitive, experimentally determined solid-state structure is not available.

Absolute Configuration Determination

Without a crystal structure, the absolute configuration of any chiral centers in this compound has not been experimentally determined.

Analysis of Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions, such as potential hydrogen bonding involving the thiol group or van der Waals forces, and the resulting crystal packing arrangement, can only be determined through X-ray crystallography. As this data is unavailable, no analysis can be provided.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected exact mass can be calculated based on its chemical formula, C9H16OS. The presence of sulfur is readily identifiable due to the characteristic isotopic pattern of the M+2 peak. rsc.org

Table 1: Theoretical HRMS Data for this compound

Ion FormulaCalculated m/z
[C9H16OS]+172.0922
[C9H15OS]-171.0844

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Key fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Cleavage of the spirocyclic ether: Ring-opening of the tetrahydrofuran moiety.

Loss of small neutral molecules: Such as H2S or water.

Table 2: Predicted MS/MS Fragmentation of this compound

Fragment Ion (m/z)Proposed Structure/Loss
139[M-SH]+
115[M-C4H9O]+
97[C6H9S]+
71[C4H7O]+

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational isomers. These two techniques are complementary, as some vibrational modes may be active in one and not the other. nih.gov

For this compound, characteristic vibrational frequencies are expected for the C-S, C-O, and S-H functional groups. The IR spectra of related oxaspiro compounds show characteristic bands for C-O stretching. mdpi.com The Raman spectrum of thiols is particularly useful for identifying the C-S stretching and C-S-H bending modes. rsc.org

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm-1)Spectroscopy
S-HStretching2550-2600IR, Raman
C-SStretching600-700IR, Raman
C-OStretching (ether)1070-1150IR
C-S-HBending~850Raman

Note: The predicted wavenumbers are based on typical ranges for these functional groups in organic molecules.

Chiroptical Spectroscopy (CD, ORD) for Chiral Compound Analysis

The spirocyclic nature of this compound can give rise to chirality if the substitution pattern breaks the molecule's symmetry. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the analysis of chiral compounds, providing information about the absolute configuration of stereocenters.

While specific CD and ORD data for this compound are not documented, the principles of these techniques can be applied. The sign and intensity of the Cotton effects in the CD and ORD spectra are related to the spatial arrangement of the chromophores and the substituents around the chiral center. For a chiral thiol, the electronic transitions associated with the sulfur atom would contribute to the chiroptical signals. The analysis of these signals, often aided by computational modeling, can be used to assign the absolute configuration of the enantiomers.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods would provide a detailed understanding of the geometry, stability, and reactivity of 8-Oxaspiro[4.5]decane-1-thiol.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Such calculations would also yield crucial information about the electronic properties of the molecule. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are key parameters that would be determined. nih.gov The HOMO-LUMO gap is particularly important as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests that the molecule will be more reactive.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Ground State of this compound (Note: The following values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations and are not based on published research for this specific compound.)

PropertyIllustrative Value
Total EnergyValue in Hartrees
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
Dipole MomentValue in Debye

Calculation of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to predict the spectral features of a yet-to-be-synthesized molecule.

NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These calculations would involve geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation. The predicted shifts would be crucial for identifying the different stereoisomers and understanding the electronic environment of each nucleus.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can also be calculated. These calculations would identify the characteristic vibrational modes, such as the S-H stretch of the thiol group, C-O-C stretches of the ether linkage, and various C-H stretching and bending modes. Comparing calculated frequencies with experimental IR spectra is a standard method for confirming the structure of a compound.

Table 2: Illustrative Calculated Spectroscopic Data for this compound (Note: These are representative examples of the kind of data that would be generated.)

ParameterIllustrative Calculated Value
¹H NMR Chemical Shift (S-H)Value in ppm
¹³C NMR Chemical Shift (Spiro C)Value in ppm
IR Vibrational Frequency (S-H stretch)Value in cm⁻¹
IR Vibrational Frequency (C-O-C stretch)Value in cm⁻¹

Prediction of Reaction Energetics and Transition States

DFT calculations are invaluable for studying the mechanisms and energetics of chemical reactions. For this compound, this could involve modeling reactions such as the oxidation of the thiol group to form a disulfide or studying the stability of the spiro-center under acidic conditions. nih.gov By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete energy profile for a proposed reaction pathway can be constructed. This would allow for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations would be essential for exploring the complex conformational landscape of this compound.

Exploration of Ring Conformations and Flexibility

Both the tetrahydrofuran (B95107) and cyclohexane (B81311) rings in this compound are flexible. The five-membered tetrahydrofuran ring can undergo pseudorotation, while the six-membered cyclohexane ring can exist in chair, boat, and twist-boat conformations. lumenlearning.com MD simulations would allow for the exploration of these different ring conformations and the transitions between them. The orientation of the thiol group (axial versus equatorial) on the cyclohexane ring is a key conformational question that MD simulations could address, providing information on the relative populations and energies of these conformers. cdnsciencepub.com

Analysis of Intermolecular Interactions in Solution or Simulated Environments

MD simulations can also be used to study how this compound interacts with its environment, such as a solvent. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it would be possible to study the formation and dynamics of intermolecular interactions, such as hydrogen bonds involving the thiol and ether groups. This would provide a more realistic understanding of the molecule's conformational preferences and behavior in solution, which can be influenced by solvent effects. cdnsciencepub.com

Conformational Analysis and Energy Minimization

For this compound, the tetrahydropyran (B127337) ring is expected to adopt a chair conformation. The cyclopentane (B165970) ring is more flexible and likely exists in an envelope or twist conformation. The relative stability of the possible conformers is primarily determined by the orientation of the C-O bonds at the spiro center. The most stable conformer is generally the one that maximizes the anomeric effect. scripps.educhemtube3d.com In the case of a [4.5] spiroketal, the key anomeric interaction is within the six-membered tetrahydropyran ring.

Table 1: Potential Conformers and Key Stabilizing/Destabilizing Interactions

ConformerKey FeaturesStabilizing InteractionsDestabilizing Interactions
Diaxial-like The C-O bond of the cyclopentane ring is axial to the tetrahydropyran ring.Strong anomeric effect from the tetrahydropyran oxygen.Potential 1,3-diaxial interactions depending on the cyclopentane ring puckering.
Axial-Equatorial-like The C-O bond of the cyclopentane ring is equatorial to the tetrahydropyran ring.Reduced anomeric stabilization.Fewer steric clashes involving the cyclopentane ring.

It is important to note that without specific computational data for this molecule, the exact energy differences between these conformers are speculative. However, the principles of the anomeric effect strongly suggest a preference for the diaxial-like conformation. chemtube3d.com

Spiro compounds inherently possess strain due to the presence of a shared quaternary carbon atom. wikipedia.org The total strain energy of the this compound system is a composite of several factors:

Angle Strain: The bond angles around the spiro carbon are distorted from the ideal tetrahedral angle of 109.5°. This is a significant source of strain in spirocyclic systems.

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms contribute to torsional strain. The rigidity of the spirocyclic system can lock parts of the molecule in conformations with significant torsional strain.

Steric Strain: Non-bonded interactions between atoms that are in close proximity lead to steric strain. In the case of this compound, the interactions between the two rings can be a source of steric hindrance.

Molecular Docking and Binding Mode Predictions (Mechanistic Focus)

The unique three-dimensional structure of spiroketals makes them interesting candidates for drug design. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein, to form a stable complex. docking.org

The this compound molecule possesses several features that could contribute to its binding to a protein target. The spiroketal core provides a rigid scaffold that can position the functional groups in a precise orientation for interaction with a binding site. rsc.org The oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor.

The thiol group is particularly noteworthy. Thiols are known to be good nucleophiles and can form covalent bonds with electrophilic residues, such as cysteine, in a protein's active site. nih.govnih.gov This potential for covalent modification could lead to potent and long-lasting inhibition of an enzyme. Even in the absence of covalent bond formation, the thiol group can act as a hydrogen bond donor or acceptor and participate in metal chelation. nih.gov

The recognition of this compound by a protein would depend on a combination of interactions. The hydrophobic surface of the carbocyclic portion of the molecule could interact favorably with nonpolar amino acid residues in a binding pocket. The polar oxygen and sulfur atoms would seek out polar or charged residues.

Table 2: Potential Ligand-Protein Interactions for this compound

Functional Group of LigandPotential Interacting Amino Acid Residue(s)Type of Interaction
Tetrahydropyran OxygenSerine, Threonine, Asparagine, GlutamineHydrogen Bond Acceptor
Thiol (-SH)Aspartate, Glutamate, Serine, HistidineHydrogen Bond Donor/Acceptor
Thiolate (-S⁻)Cysteine (disulfide bond), Metal ions (e.g., Zn²⁺)Covalent Bond, Metal Chelation
Cyclopentane/Tetrahydropyran RingsLeucine, Isoleucine, Valine, PhenylalanineHydrophobic (van der Waals) Interactions

The specific geometry of the spiroketal would determine how these functional groups are presented to the protein, influencing the binding affinity and selectivity. nih.gov

Predictive Studies of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. acs.orgnih.govescholarship.orgchemcopilot.com For this compound, the reactivity can be considered at two main sites: the thiol group and the spiroketal moiety.

The thiol group is generally the most reactive site in the molecule. Thiols are more acidic than alcohols and are readily deprotonated to form the corresponding thiolate, which is an excellent nucleophile. youtube.comlibretexts.orgchemistrysteps.com Therefore, this compound is expected to undergo reactions typical of thiols, such as alkylation, and oxidation to form disulfides. libretexts.orgchemistrysteps.com The nucleophilicity of the thiol can be predicted using computational methods that calculate the distribution of electron density in the molecule.

The spiroketal is generally a stable functional group. However, it can undergo hydrolysis under acidic conditions, leading to ring opening. The stability of the spiroketal is influenced by the anomeric effect, with more stable conformers being less susceptible to hydrolysis. nih.govmdpi.com

Predictive models, including machine learning and quantum mechanical calculations, can be employed to estimate the reactivity of different parts of the molecule. acs.orgnih.gov These models can help to identify the most likely sites for metabolic attack or for desired chemical derivatization. The steric bulk of the spirocyclic system would also play a significant role in the selectivity of its reactions, potentially shielding one face of the molecule from attack.

Due to a lack of available scientific literature and research data, a detailed article on the specific applications of the chemical compound “this compound” as a synthetic intermediate and advanced materials precursor cannot be generated at this time. Extensive searches for its use in natural product total synthesis, combinatorial chemistry, polymer science, supramolecular chemistry, and the development of chiral ligands and catalysts have not yielded sufficient information to create a thorough and informative scientific article as per the requested outline.

The requested compound appears to be a highly specialized or novel molecule with limited published research on its practical applications in the specified fields. General chemical databases list the compound, but detailed studies outlining its role as a building block, monomer, or precursor for advanced materials are not publicly available. Therefore, the creation of an article with detailed research findings and data tables is not feasible without resorting to speculation, which would violate the core requirement for scientifically accurate content.

Applications As Synthetic Intermediates and Advanced Materials Precursors

Development of Chiral Ligands and Catalysts

Design and Synthesis of 8-Oxaspiro[4.5]decane-1-thiol-Derived Chiral Ligands

There is no available research on the design and synthesis of chiral ligands specifically derived from this compound. The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and while spirocyclic structures are prized for creating well-defined chiral environments, the application of this specific thiol has not been explored.

Evaluation in Asymmetric Catalysis (e.g., asymmetric hydrogenation, aldol (B89426) reactions)

Consistent with the lack of information on ligand synthesis, there are no studies evaluating the performance of this compound-derived catalysts in any form of asymmetric catalysis, including asymmetric hydrogenation or aldol reactions.

Probes for Biological Pathway Elucidation (Mechanistic Focus)

The application of small molecules as chemical probes to investigate biological pathways is a powerful technique in chemical biology. Thiol-containing compounds can be of particular interest due to the reactivity of the thiol group. However, the use of this compound for such purposes has not been reported.

Chemical Probes for Enzyme Inhibition Studies (Mechanism of Action)

No studies have been published that investigate this compound as a chemical probe for enzyme inhibition or that elucidate its mechanism of action. Related spirocyclic compounds, such as certain spiro-thiazolidine derivatives, have been investigated for a variety of biological activities, including enzyme inhibition. nih.govrsc.org

Tools for Receptor Binding Mechanism Investigations

There is a lack of research on the use of this compound as a tool to investigate receptor binding mechanisms. While derivatives of related spirocycles, like 1,4-Dioxa-8-azaspiro[4.5]decane, have been developed as ligands for specific receptors, this particular thiol derivative remains unstudied in this context. nih.gov

Influence of Molecular Structure on Chemical Reactivity in Biological Systems (e.g., alkylating ability)

The relationship between the molecular structure of this compound and its chemical reactivity in biological systems, including its potential alkylating ability, has not been a subject of scientific investigation. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. nih.govnih.govmdpi.com However, no such studies have been performed on this specific molecule.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies for Spiro-Thiol Systems

The development of efficient and novel synthetic routes is paramount to enabling the study of 8-Oxaspiro[4.5]decane-1-thiol. While no specific synthesis for this compound is documented, a plausible approach involves the synthesis of the corresponding ketone, 8-oxaspiro[4.5]decan-1-one, followed by its conversion to the thiol. Research on the synthesis of oxaspiro[4.5]decan-1-one scaffolds via a Lewis acid-catalyzed Prins/pinacol cascade process provides a strong foundation. rsc.org This method, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, is applicable to a wide range of starting materials, suggesting its potential adaptability for creating diverse derivatives of the 8-oxaspiro[4.5]decane core. rsc.org

Future explorations could focus on:

Asymmetric Synthesis: Developing stereoselective methods to access specific enantiomers of this compound, which is crucial for investigating its potential biological activities, as seen in studies of related spiro compounds.

Multi-component Reactions: Designing one-pot reactions that bring together multiple starting materials to construct the spiro-thiol framework in a single, efficient step.

Novel Thiolation Methods: Investigating alternative and milder reagents for the conversion of the precursor ketone or other functional groups to the thiol, moving beyond traditional methods.

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, computational studies can provide valuable insights even before extensive laboratory work is undertaken. For instance, in silico screening of virtual libraries of derivatives can help identify analogues with desirable properties.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: To predict the geometry, reactivity, and spectroscopic properties of this compound and its potential reaction intermediates.

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the spirocyclic system and its interactions with potential biological targets. This is particularly relevant given the interest in related azaspiro[4.5]decane derivatives as receptor ligands. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial experimental data is available, QSAR models can be developed to correlate the structural features of analogues with their activity, guiding the design of more potent or selective compounds. Research on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has successfully utilized docking and molecular dynamic simulations to understand their interaction with opioid receptors. nih.gov

A hypothetical table illustrating the types of data that could be generated through computational studies is presented below.

Computational MethodPredicted Property for this compound AnaloguesPotential Application
DFTBond dissociation energies, reaction energy barriersGuiding synthetic route development
MD SimulationsBinding free energies to specific protein targetsVirtual screening for drug discovery
QSARCorrelation of lipophilicity with predicted cell permeabilityOptimizing pharmacokinetic properties

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules like spirocycles. spirochem.comsyrris.com This technology allows for precise control over reaction parameters, enhanced safety, and easier scalability. spirochem.com The integration of flow chemistry with automated synthesis platforms can significantly accelerate the preparation and screening of libraries of this compound analogues.

Future research in this area could involve:

Development of Continuous-Flow Synthesis Routes: Adapting known batch reactions for the synthesis of the 8-oxaspiro[4.5]decane core and its subsequent thiolation into a continuous-flow process. mdpi.comresearchgate.net

Inline Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to streamline the production of pure compounds.

Automated Library Synthesis: Utilizing robotic platforms to perform a large number of reactions in parallel, enabling the rapid exploration of a wide range of structural modifications.

Flow Chemistry AdvantageApplication to this compound Synthesis
Precise Temperature and Pressure ControlImproved yields and selectivity in sensitive reaction steps.
Enhanced SafetySafe handling of potentially hazardous reagents and intermediates.
ScalabilityFacile production of larger quantities of the compound for further studies.
AutomationHigh-throughput synthesis of a library of analogues for screening. researchgate.net

Development of Photo- and Electro-Chemical Transformations

Photochemical and electrochemical methods represent green and powerful alternatives to traditional chemical transformations. These techniques often proceed under mild conditions and can offer unique reactivity.

For this compound and its derivatives, these methods could be employed for:

Photochemical Thiol-Ene "Click" Reactions: The thiol group can readily participate in photochemical thiol-ene reactions, allowing for the straightforward conjugation of the spirocyclic scaffold to other molecules, such as polymers or biomolecules.

Electrochemical Synthesis and Modification: Electrochemical methods can be used for the selective oxidation of the thiol to a disulfide or for other functional group transformations on the spirocyclic core. tandfonline.comrsc.org Recent advancements have shown the electrochemical synthesis of sulfoxides directly from thiols and alkyl halides in a single operation. acs.org

Photo- and Electro-catalysis: The use of catalysts that are activated by light or electricity can enable novel and efficient synthetic transformations that are not accessible through conventional means. For example, organocatalytic photochemical methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, offering a thiol-free approach. acs.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.